molecular formula C19H17BrN4O3 B446694 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B446694
M. Wt: 429.3g/mol
InChI Key: FHUNCJVGVKURKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Bromination and Nitration: The pyrazole ring can be selectively brominated and nitrated using reagents like bromine and nitric acid under controlled conditions.

    Coupling with Benzamide: The brominated and nitrated pyrazole can be coupled with a benzamide derivative through nucleophilic substitution or other coupling reactions.

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which might have different biological activities.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the nitro and bromine groups could impart specific biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The nitro and bromine groups could play a role in the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitro-1H-pyrazole: A simpler compound with similar functional groups.

    N-(2,6-dimethylphenyl)benzamide: A compound with a similar benzamide moiety.

    3-nitro-1H-pyrazole: A compound with a similar pyrazole ring but without the bromine substitution.

Uniqueness

“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness could impart specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3g/mol

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C19H17BrN4O3/c1-12-5-3-6-13(2)17(12)21-19(25)15-8-4-7-14(9-15)10-23-11-16(20)18(22-23)24(26)27/h3-9,11H,10H2,1-2H3,(H,21,25)

InChI Key

FHUNCJVGVKURKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.